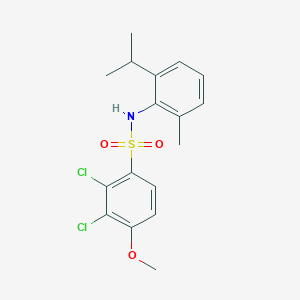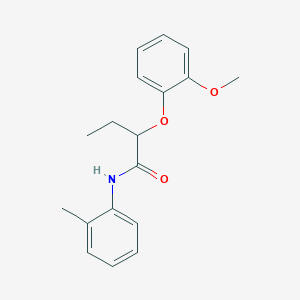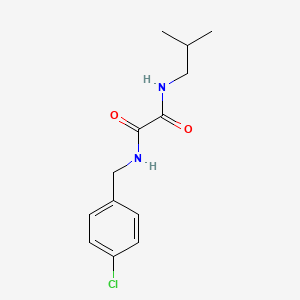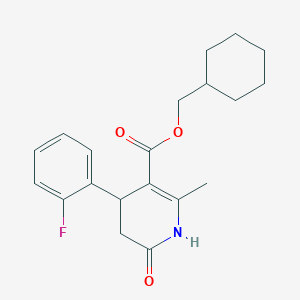![molecular formula C20H17N5O2 B4729233 N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4729233.png)
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide
Overview
Description
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide, also known as INH1, is a small molecule inhibitor that has been widely studied in the field of cancer research. It is a potent inhibitor of the heat shock protein 90 (HSP90) chaperone, which plays a critical role in the folding, stabilization, and activation of numerous client proteins involved in cell signaling, proliferation, and survival. INH1 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mechanism of Action
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide exerts its antitumor activity through the inhibition of HSP90, a molecular chaperone that is overexpressed in cancer cells and is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound destabilizes its client proteins, leading to their degradation and/or misfolding, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of various oncogenic proteins, including Akt, HER2, and EGFR. This compound has also been shown to increase the expression of pro-apoptotic proteins such as Bax and reduce the expression of anti-apoptotic proteins such as Bcl-2.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide is its specificity for HSP90, which reduces the likelihood of off-target effects. This compound has also been shown to be effective in preclinical models of cancer, which suggests its potential as a therapeutic agent. One limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its efficacy.
Future Directions
There are several potential future directions for research on N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor activity of this compound, which could lead to the identification of novel therapeutic targets. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical translation.
Scientific Research Applications
N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]nicotinamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This compound has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
properties
IUPAC Name |
N-[3-[(E)-C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-14(24-25-20(27)15-7-10-21-11-8-15)16-4-2-6-18(12-16)23-19(26)17-5-3-9-22-13-17/h2-13H,1H3,(H,23,26)(H,25,27)/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJQPWAVWAVMC-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4729155.png)

![N-butyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4729165.png)
![N~1~-[1-(4-pyridinyl)ethylidene]-1H-tetrazole-1,5-diamine](/img/structure/B4729173.png)

![N-[4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4729194.png)

![N-(2-methoxyphenyl)-N'-[2-(1-piperazinyl)ethyl]ethanediamide](/img/structure/B4729209.png)
![N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4729212.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4729220.png)
![10-(2-phenoxyethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4729241.png)

![2-amino-6-[(4-nitrobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4729253.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4729274.png)